N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as CTZ, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
- Thiazole derivatives have been investigated for their potential antitumor and anticancer properties. For instance, a series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety demonstrated antitumor activity .
Antitumor and Anticancer Activity
Mechanism of Action
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as cancer cell lines .
Mode of Action
Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, similar compounds have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interfere with various cellular processes, including the biosynthesis of bacterial lipids . In terms of antitumor activity, these compounds may interfere with cell proliferation and induce apoptosis .
Pharmacokinetics
The physicochemical properties of similar thiazole derivatives have been confirmed through spectroanalytical data .
Result of Action
Similar thiazole derivatives have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
Action Environment
The activity of similar thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-17-10-7-15(8-11-17)9-12-19(23)21-13-20-22-18(14-25-20)16-5-3-2-4-6-16/h7-8,10-11,14,16H,2-6,9,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZUOVFUOZIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide |
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